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Compound of Interest

Compound Name: 3-Fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B050433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-
(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal

chemistry and agrochemical research. This document delves into its chemical identity,

physicochemical properties, synthetic methodologies, spectroscopic characterization, and key

applications. The strategic placement of both a fluorine atom and a trifluoromethyl group on the

pyridine ring imparts unique electronic properties, influencing its reactivity, metabolic stability,

and biological activity. This guide is intended to be a valuable resource for researchers and

professionals engaged in the design and synthesis of novel bioactive molecules.

Compound Identification and Properties
Chemical Identity:

Systematic Name: 3-Fluoro-4-(trifluoromethyl)pyridine

CAS Number: 113770-87-9

Molecular Formula: C₆H₃F₄N

Molecular Weight: 165.09 g/mol
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Physicochemical Properties:

Property Value Source

Appearance Colorless to light yellow liquid
Inferred from similar

compounds

Boiling Point
Not explicitly reported; likely

similar to related isomers

Density
Not explicitly reported; likely

around 1.3-1.4 g/mL at 25 °C

Inferred from similar

compounds

Solubility

Soluble in common organic

solvents (e.g.,

dichloromethane, chloroform,

ethyl acetate)

General chemical knowledge

The introduction of fluorine and a trifluoromethyl group significantly impacts the electronic

nature of the pyridine ring. The trifluoromethyl group is a strong electron-withdrawing group,

which decreases the pKa of the pyridine nitrogen, making it less basic compared to pyridine

itself. This electronic modification is a key feature influencing its role as a building block in drug

discovery.

Synthesis and Mechanistic Considerations
While a specific, detailed experimental protocol for the synthesis of 3-Fluoro-4-
(trifluoromethyl)pyridine is not readily available in peer-reviewed literature, a plausible and

efficient synthetic route can be proposed based on established methodologies for the

preparation of fluorinated pyridines. A common and effective method involves a nucleophilic

aromatic substitution (SNAr) reaction on a suitably activated precursor.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A viable approach would be the fluorination of a precursor such as 3-chloro-4-

(trifluoromethyl)pyridine or 3-nitro-4-(trifluoromethyl)pyridine using a fluoride source. The

electron-withdrawing trifluoromethyl group at the 4-position, along with the inherent electron

deficiency of the pyridine ring, activates the 3-position for nucleophilic attack.
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3-Chloro-4-(trifluoromethyl)pyridine 3-Fluoro-4-(trifluoromethyl)pyridineFluorination (SNAr)KF, 18-crown-6
DMSO, 150 °C

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Fluoro-4-(trifluoromethyl)pyridine via SNAr.

Detailed Experimental Protocol (Proposed):

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 3-chloro-4-(trifluoromethyl)pyridine (1.0 eq), potassium fluoride (KF, 2.0 eq),

and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable

concentration (e.g., 0.5 M).

Reaction Conditions: Heat the reaction mixture to 150 °C and stir vigorously. The progress of

the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water

and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by flash

column chromatography on silica gel to afford the desired 3-Fluoro-4-
(trifluoromethyl)pyridine.

Causality of Experimental Choices:

Choice of Precursor: A chloro or nitro-substituted pyridine at the 3-position serves as a good

leaving group for the SNAr reaction. The strong electron-withdrawing nature of the

trifluoromethyl group at the para-position (C4) stabilizes the Meisenheimer intermediate

formed during the nucleophilic attack, thus facilitating the substitution.

Fluoride Source and Catalyst: Anhydrous potassium fluoride is a common and cost-effective

fluoride source. The use of a crown ether like 18-crown-6 is crucial to sequester the
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potassium cations, thereby increasing the nucleophilicity of the "naked" fluoride anions in the

aprotic polar solvent.

Solvent and Temperature: A high-boiling, polar aprotic solvent like DMSO is ideal for this type

of reaction as it can dissolve the fluoride salt and facilitate the SNAr mechanism. Elevated

temperatures are typically required to overcome the activation energy of the reaction.

Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for 3-Fluoro-4-(trifluoromethyl)pyridine is not widely published.

However, based on the analysis of structurally similar compounds, a reliable prediction of its

NMR and mass spectra can be made.

1H NMR (400 MHz, CDCl₃):

δ ~8.6 ppm (d, J ≈ 4.8 Hz, 1H, H-2): This proton is adjacent to the nitrogen and will appear

as a doublet due to coupling with H-6.

δ ~8.5 ppm (s, 1H, H-6): This proton will likely appear as a singlet or a narrow doublet due to

a small coupling constant with H-2.

δ ~7.5 ppm (t, J ≈ 4.8 Hz, 1H, H-5): This proton is coupled to the adjacent fluorine at C-3 and

the proton at H-6, likely appearing as a triplet or a doublet of doublets.

13C NMR (100 MHz, CDCl₃):

δ ~155 ppm (d, ¹JCF ≈ 250 Hz, C-3): The carbon directly attached to the fluorine will show a

large one-bond coupling constant.

δ ~150 ppm (d, J ≈ 5 Hz, C-2):

δ ~140 ppm (q, ²JCF ≈ 35 Hz, C-4): The carbon bearing the trifluoromethyl group will appear

as a quartet due to coupling with the three fluorine atoms.

δ ~123 ppm (q, ¹JCF ≈ 272 Hz, -CF₃): The carbon of the trifluoromethyl group will exhibit a

very large one-bond coupling constant with the fluorine atoms.

δ ~120 ppm (d, J ≈ 20 Hz, C-5):
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δ ~118 ppm (s, C-6):

19F NMR (376 MHz, CDCl₃):

δ ~ -64 ppm (s, 3F, -CF₃): The trifluoromethyl group will appear as a singlet.

δ ~ -130 ppm (m, 1F, C-F): The fluorine atom on the pyridine ring will show coupling to the

adjacent protons.

Mass Spectrometry (EI):

Molecular Ion (M⁺): m/z = 165

Key Fragments:

m/z = 146 ([M-F]⁺)

m/z = 96 ([M-CF₃]⁺)

Reactivity and Applications in Drug Discovery
The electron-deficient nature of the 3-fluoro-4-(trifluoromethyl)pyridine ring makes it

susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions. This

reactivity allows for the introduction of various functional groups, making it a versatile building

block in the synthesis of complex molecules.

The trifluoromethyl group is a well-established bioisostere for a methyl group and can enhance

metabolic stability, binding affinity, and lipophilicity of a drug candidate. The fluorine atom can

also participate in hydrogen bonding and other non-covalent interactions with biological targets.

This unique combination of properties has led to the incorporation of the trifluoromethylpyridine

scaffold in a variety of biologically active compounds, including those with applications in

oncology, infectious diseases, and neuroscience. For instance, the related 2-chloro-3-fluoro-4-
(trifluoromethyl)pyridine is a key intermediate in the synthesis of the non-nucleoside reverse

transcriptase inhibitor Doravirine.[1]

Safety and Handling
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As with all halogenated and trifluoromethyl-containing aromatic compounds, 3-Fluoro-4-
(trifluoromethyl)pyridine should be handled with appropriate safety precautions in a well-

ventilated fume hood.

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

Inhalation: Avoid inhaling vapors.

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse

immediately with plenty of water.

Storage: Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed

safety information.

Conclusion
3-Fluoro-4-(trifluoromethyl)pyridine is a valuable and versatile building block for the

synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique

electronic properties, arising from the synergistic effects of the fluorine and trifluoromethyl

substituents, provide a powerful tool for medicinal chemists to modulate the physicochemical

and biological properties of lead compounds. This guide provides a foundational understanding

of its synthesis, characterization, and potential applications, serving as a practical resource for

researchers in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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